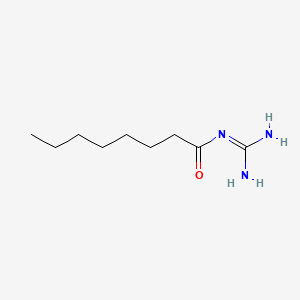
N-Amidinooctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Amidinooctanamide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.2667 g/mol . It is also known by its systematic name, Octanamide, N-(aminoiminomethyl)- . This compound is characterized by its amidine functional group attached to an octanamide backbone, making it a unique molecule in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinooctanamide typically involves the reaction of octanoyl chloride with guanidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride (SOCl2) to form octanoyl chloride.
Reaction with Guanidine: The octanoyl chloride is then reacted with guanidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: N-Amidinooctanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can hydrolyze to form octanoic acid and guanidine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous HCl or NaOH, elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Octanoic acid and guanidine.
Reduction: Octylamine.
Substitution: Depending on the nucleophile, various substituted octanamides.
Aplicaciones Científicas De Investigación
N-Amidinooctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and inflammatory conditions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Amidinooctanamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
N-Amidinohexanamide: Similar structure but with a shorter carbon chain.
N-Amidinooctanoic Acid: Similar functional groups but with a carboxylic acid instead of an amide.
N-Amidinodecanoamide: Similar structure but with a longer carbon chain.
Uniqueness: N-Amidinooctanamide is unique due to its specific carbon chain length and the presence of both amidine and amide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
5633-74-9 |
|---|---|
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)octanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-5-6-7-8(13)12-9(10)11/h2-7H2,1H3,(H4,10,11,12,13) |
Clave InChI |
ZHCWNUYIITXNFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)


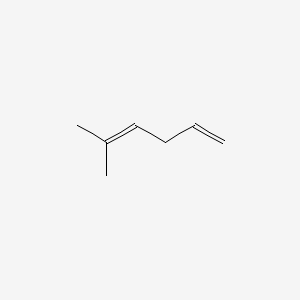


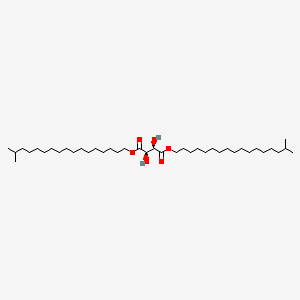
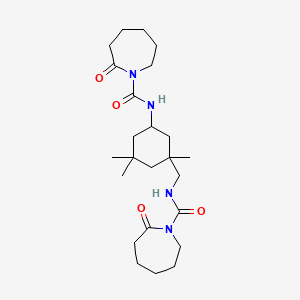

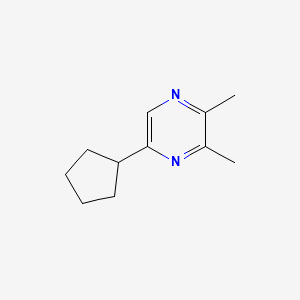


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)

